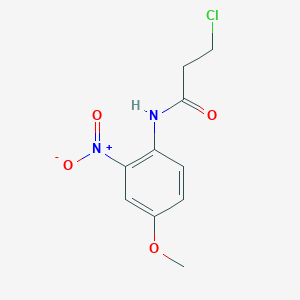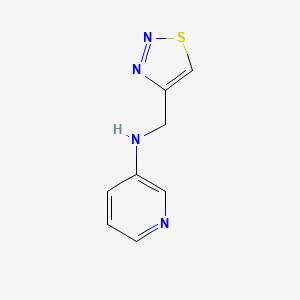
2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the analysis of the compound . For instance, the preparation of methyl 2-arylpropanoates involves the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride, which suggests a potential route for synthesizing related ester compounds . Additionally, the synthesis of 4-hydroxyalk-2-enoates via sulfinyl-Knoevenagel reaction indicates the versatility of sulfanylacetate derivatives in organic synthesis . The reactions of methyl amino propenoates with heteroarylhydrazines also provide insight into the reactivity of similar ethoxycarbonyl compounds .
Synthesis Analysis
The synthesis of related compounds involves the use of sulfuryl chloride and amides or weak bases to afford methyl 2-arylpropanoates, which upon hydrolysis yield acids with pharmaceutical relevance . The sulfinyl-Knoevenagel reaction is another synthetic approach that utilizes alkyl 2-(2-benzothiazolylsulfinyl)acetates to produce 4-hydroxyalk-2-enoates, which are important in the synthesis of biologically active compounds . These methods could potentially be adapted for the synthesis of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" is not directly analyzed in the papers, the structure of related compounds such as methyl 2-arylpropanoates and 4-hydroxyalk-2-enoates are discussed. These compounds feature aryl and alkene groups, respectively, which are common functional groups in organic chemistry . The stereochemistry of these compounds is also of interest, as the aryl migration in the synthesis of methyl 2-arylpropanoates occurs with complete inversion of configuration .
Chemical Reactions Analysis
The papers describe various chemical reactions involving compounds with functional groups that might be present in "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate". For example, the sulfinyl-Knoevenagel reaction is used to synthesize 4-hydroxyalk-2-enoates, which could be related to the enoate structure of the compound . Additionally, the reaction of methyl amino propenoates with heteroarylhydrazines leads to the formation of hydrazonopropanoates and phenylpyrazoles, indicating the reactivity of such compounds towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate" are not detailed in the provided papers. However, the properties of similar compounds, such as methyl 2-arylpropanoates and 4-hydroxyalk-2-enoates, can be inferred. These compounds are likely to have distinct spectroscopic characteristics due to their functional groups, and their physical properties such as melting points, boiling points, and solubilities would be influenced by their molecular structures . The optically active 4-hydroxyalk-2-enoates obtained from the sulfinyl-Knoevenagel reaction also highlight the importance of chirality in the physical properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- An efficient synthesis process was developed for a related compound, chloromethyl 2-ethoxy-2-methylpropanoate, involving ethanolysis, sodium bisulfite purge, and conversion of a thiomethyl ester to a chloromethyl ester (Ragan et al., 2010).
- A study on nitroxide-mediated photopolymerization introduced an alkoxyamine compound bearing a chromophore group for generating alkyl and nitroxide radicals under UV irradiation, which could be related to the compound (Guillaneuf et al., 2010).
- Research on the acid-catalyzed hydrolysis of mono- and poly(ethylene glycol) methacrylates, catalyzed by sulfuric acid and organic monomeric acids, is relevant due to the structural similarities with 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (Orekhov et al., 2018).
Catalytic and Polymerization Processes
- The study on catalytic activity dependence on morphological properties of acidic ion-exchange resins for the simultaneous ETBE and TAEE liquid-phase synthesis provides insights into catalytic processes relevant to compounds like 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (Soto et al., 2018).
- A polymerization study focusing on the copolymerization reactions of 2-hydroxyethyl methacrylate (HEMA)/2-acrylamido-2-methylpropanesulfonic acid (AMPS) provides insights that could be relevant to the behavior of 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate in similar contexts (Aguilar et al., 2002).
Environmental and Biomedical Applications
- The removal of heavy metal ions from wastewater using a novel copolymer hydrogel based on 2-hydroxyethyl acrylate (HEA) and 2-acrylamido-2-methylpropane sulfonic (AMPS) acid provides insights into potential environmental applications of compounds structurally related to 2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (Li et al., 2013).
Propriétés
IUPAC Name |
2-hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S2/c1-4-12-8(14)15-9(2,3)7(11)13-6-5-10/h10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVBHFVZXYGZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC(C)(C)C(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)
![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)


![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)
![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)